9-(3-Hydroxy-2-phosphonomethoxypropyl)-2,6-diaminopurine
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Overview
Description
({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid: is a complex organic compound with significant implications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base, a hydroxypropanol group, and a phosphonic acid moiety. Its intricate molecular architecture allows it to participate in a variety of chemical reactions and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Purine Base: This step involves the construction of the purine ring system, which can be achieved through various organic synthesis techniques.
Attachment of the Hydroxypropanol Group: The hydroxypropanol group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the hydroxypropanol moiety.
Introduction of the Phosphonic Acid Group: The final step involves the addition of the phosphonic acid group, typically through a phosphorylation reaction using reagents like phosphorus oxychloride or phosphoric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid: can undergo various chemical reactions, including:
Oxidation: The hydroxypropanol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the purine base or the phosphonic acid group.
Substitution: Nucleophilic substitution reactions can occur at the purine base or the hydroxypropanol group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropanol group may yield ketones, while substitution reactions can introduce various functional groups to the purine base.
Scientific Research Applications
({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of ({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phosphonic acid group is particularly important for its ability to mimic phosphate groups, allowing it to interfere with phosphorylation-dependent processes.
Comparison with Similar Compounds
({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid: can be compared with other similar compounds, such as:
Adenosine Triphosphate (ATP): Both compounds contain a purine base and a phosphate group, but ATP has three phosphate groups and is a key energy carrier in cells.
Phosphonoacetic Acid: Similar in containing a phosphonic acid group, but lacks the purine base and hydroxypropanol group.
The uniqueness of ({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
113852-35-0 |
---|---|
Molecular Formula |
C9H15N6O5P |
Molecular Weight |
318.23 g/mol |
IUPAC Name |
[(2S)-1-(2,6-diaminopurin-9-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C9H15N6O5P/c10-7-6-8(14-9(11)13-7)15(3-12-6)1-5(2-16)20-4-21(17,18)19/h3,5,16H,1-2,4H2,(H2,17,18,19)(H4,10,11,13,14)/t5-/m0/s1 |
InChI Key |
XGTJCNSZEASLLL-YFKPBYRVSA-N |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1C[C@@H](CO)OCP(=O)(O)O)N)N |
SMILES |
C1=NC2=C(N=C(N=C2N1CC(CO)OCP(=O)(O)O)N)N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1CC(CO)OCP(=O)(O)O)N)N |
Synonyms |
9-(3-hydroxy-2-(phosphonylmethoxy)propyl)-2,6-diaminopurine 9-(3-hydroxy-2-phosphonomethoxypropyl)-2,6-diaminopurine 9-(3-hydroxy-2-phosphonomethoxypropyl)-2,6-diaminopurine, (+-)-isomer 9-(3-hydroxy-2-phosphonomethoxypropyl)-2,6-diaminopurine, (R)-isomer HPMPDAP |
Origin of Product |
United States |
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